

Spectroscopic comparison of starting material and product in Cbz protection

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Compound of Interest

Compound Name: 1-[(Benzylcarbamoyl)carbonyl]piperidine-4-carboxylic acid

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A Spectroscopic Guide to Cbz Protection: From Starting Material to Product

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and the protection of amines in organic synthesis.^{[1][2]} Its stability under various conditions and selective removal make it a versatile tool for chemists.^{[3][4]} This guide provides a comparative spectroscopic analysis of a model starting material, the amino acid glycine, and its N-Cbz-protected product, N-benzyloxycarbonylglycine. We will delve into the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon Cbz protection, supported by a detailed experimental protocol.

Spectroscopic Comparison

The transformation of glycine to N-Cbz-glycine induces significant and predictable changes in their respective spectra. These changes provide clear evidence of the successful protection of the amino group.

Spectroscopic Technique	Glycine (Starting Material)	N-Cbz-glycine (Product)	Key Changes and Interpretation
¹ H NMR (in D ₂ O/DMSO-d ₆)	~3.55 ppm (s, 2H, α -CH ₂)[5]	~3.68 ppm (d, 2H, α -CH ₂), ~5.05 ppm (s, 2H, Ph-CH ₂ -O), ~7.35 ppm (m, 5H, Ar-H), ~7.58 ppm (t, 1H, NH), ~12.6 ppm (s, 1H, COOH)[6]	The singlet for the α -CH ₂ in glycine becomes a doublet in the product due to coupling with the newly introduced N-H proton. The appearance of signals for the benzyl group (aromatic and benzylic protons) is a clear indicator of Cbz protection.
¹³ C NMR (in D ₂ O/DMSO-d ₆)	~44.1 ppm (α -C), ~175.2 ppm (C=O)[5]	~44.0 ppm (α -C), ~66.5 ppm (Ph-CH ₂ -O), ~128.0, 128.5, 135.7 ppm (Ar-C), ~156.3 ppm (urethane C=O), ~172.4 ppm (acid C=O)[7]	The most significant change is the appearance of new signals corresponding to the carbons of the benzyloxycarbonyl group. The urethane carbonyl signal appears around 156 ppm.
IR Spectroscopy (cm ⁻¹)	~2100-3100 (broad, NH ₃ ⁺ stretch), ~1610 (COO ⁻ asym stretch), ~1414 (COO ⁻ sym stretch)[8][9][10][11]	~3300 (N-H stretch), ~1715 (urethane C=O stretch), ~1695 (acid C=O stretch), ~1530 (N-H bend)[12]	The broad amine salt absorption in glycine is replaced by a sharper N-H stretch in the Cbz-protected product. The appearance of a strong carbonyl absorption for the urethane group

Mass Spectrometry (m/z)	75.03 (Monoisotopic Mass)	209.07 (Monoisotopic Mass) ^[13]
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around 1715 cm⁻¹ is a key diagnostic peak.

The molecular ion peak shifts from 75 for glycine to 209 for N-Cbz-glycine, corresponding to the addition of the Cbz group (C₈H₇O₂), which has a mass of 135.04.

Experimental Protocol: Cbz Protection of Glycine

This protocol details a standard procedure for the N-protection of glycine using benzyl chloroformate under Schotten-Baumann conditions.^{[14][15][16]}

Materials:

- Glycine
- Sodium Hydroxide (NaOH)
- Benzyl Chloroformate (Cbz-Cl)^{[17][18]}
- Hydrochloric Acid (HCl)
- Diethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- Standard laboratory glassware

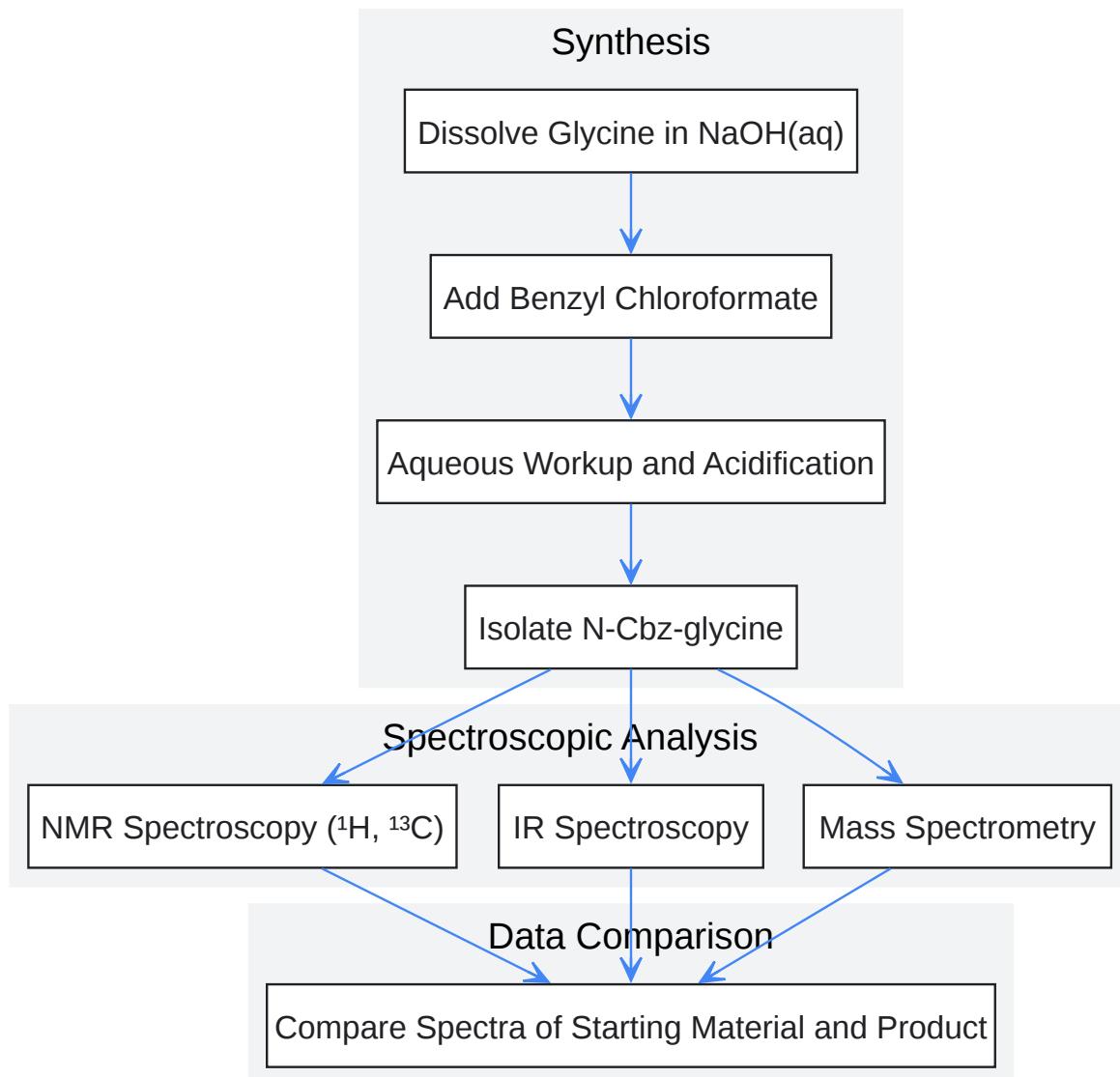
Procedure:

- Dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask and cool the solution to 0 °C in an ice bath.
- While vigorously stirring, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and an additional portion of 4 M aqueous sodium hydroxide (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
- Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of N-Cbz-glycine should form.
- Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Experimental Workflow

The following diagram illustrates the logical flow of the Cbz protection experiment and subsequent spectroscopic analysis.

Experimental Workflow for Cbz Protection and Analysis

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Caption: Workflow for Cbz protection of glycine and spectroscopic analysis.

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